molecular formula C19H20N2OS B2781746 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole CAS No. 1206986-44-8

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole

Cat. No.: B2781746
CAS No.: 1206986-44-8
M. Wt: 324.44
InChI Key: MMKBEYUWQBYWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole is a chemical compound with the CAS Registry Number 1206986-44-8 . It has a molecular formula of C 19 H 20 N 2 OS and a molecular weight of 324.44 g/mol . The compound is characterized by a central 1H-imidazole core that is substituted at the 1-position with a furan-2-ylmethyl group, at the 2-position with a cyclopentylthio (cyclopentylsulfanyl) group, and at the 5-position with a phenyl ring . This specific structure classifies it as a valuable building block in medicinal and heterocyclic chemistry research. Researchers can utilize this compound as a key synthetic intermediate for the development of novel molecules with potential biological activity. Its structure, featuring both furan and imidazole heterocycles along with a thioether linkage, makes it a versatile scaffold for constructing compound libraries in drug discovery programs . Product Identification: • CAS Number: 1206986-44-8 • IUPAC Name: 2-(cyclopentylsulfanyl)-1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazole • Molecular Formula: C 19 H 20 N 2 OS • Molecular Weight: 324.44 g/mol Please Note: This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-2-7-15(8-3-1)18-13-20-19(23-17-10-4-5-11-17)21(18)14-16-9-6-12-22-16/h1-3,6-9,12-13,17H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKBEYUWQBYWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole core, followed by the introduction of the furan-2-ylmethyl group and the cyclopentylthio group through nucleophilic substitution reactions. The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The cyclopentylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents (Position) Key Structural Differences Molecular Weight (g/mol) CAS Number
1-[(Furan-2-yl)methyl]-5-phenyl-1H-imidazole-2-thiol 2-SH, 1-(furan-2-ylmethyl), 5-phenyl Thiol (-SH) vs. cyclopentylthio (-SC₅H₉) 256.33 923862-35-5
2-(Cyclopentylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole 1-(4-fluorophenyl) Fluorophenyl vs. furan-2-ylmethyl 352.43 1207046-00-1
2-(Benzylsulfanyl)-5-phenyl-1H-imidazole 2-(benzylsulfanyl) Benzyl vs. cyclopentyl in thioether 280.37 6297-94-5
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-Cl, 1-(4-Cl-phenyl) Chloro substituents vs. cyclopentylthio 316.20 -

Key Observations :

  • Thiol vs. Thioether : The cyclopentylthio group in the target compound replaces the thiol (-SH) in 1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazole-2-thiol. Thioethers are generally more stable against oxidation than thiols, which could enhance shelf life and in vivo stability .
  • Aromatic vs. Aliphatic Substituents : The furan-2-ylmethyl group (oxygen-containing heterocycle) at position 1 contrasts with fluorophenyl (electron-withdrawing) in CAS 1207046-00-1. Furan may improve solubility in polar solvents compared to fluorophenyl .
Physicochemical Properties
  • Solubility : The furan-2-ylmethyl group likely increases water solubility compared to purely aromatic substituents (e.g., 4-fluorophenyl in CAS 1207046-00-1).
  • Melting Points : Chlorinated derivatives (e.g., 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) exhibit higher melting points (126–128°C) due to stronger intermolecular forces, whereas the target compound’s melting point is expected to be lower due to its aliphatic cyclopentyl group .

Biological Activity

2-(Cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole is a novel compound that has drawn attention due to its potential biological activities. As a derivative of imidazole, this compound may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyclopentylthio Group : Contributes to its lipophilicity.
  • Furan Ring : Known for its aromatic properties and potential biological interactions.
  • Phenyl Group : Enhances the compound's stability and reactivity.

The molecular formula is C19H22N2SC_{19}H_{22}N_2S, and it has a molecular weight of approximately 318.45 g/mol.

The biological activity of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It may also affect receptor activity, leading to altered signaling pathways.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess significant antimicrobial properties. A study evaluating various imidazole compounds showed that derivatives similar to 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole exhibited potent activity against several bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A20E. coli
Compound B22S. aureus
Compound C19B. subtilis
CPI-455 (similar structure)25 P. aeruginosa

Note: Values are indicative based on comparative studies with known imidazole derivatives.

Anti-inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The specific mechanism may involve the downregulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that compounds with similar structures to 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole showed promising activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Assessment :
    Another research article highlighted the anti-inflammatory effects of imidazole derivatives in vivo, demonstrating a significant reduction in paw edema in rat models treated with these compounds compared to controls .

Q & A

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Factors to Consider :
  • Cell Membrane Permeability : Lipophilic compounds may exhibit higher activity in lipid-rich environments (e.g., breast cancer vs. leukemia cells) .
  • Metabolic Activity : Proliferation rates (e.g., HeLa vs. primary fibroblasts) influence compound uptake and IC50_{50} values .

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